メタクアロン-D7

概要

説明

Methaqualone-D7 is a deuterated form of methaqualone, a sedative-hypnotic drug that acts as a central nervous system depressant. Methaqualone was first synthesized in the 1950s and gained popularity in the 1960s and 1970s as a treatment for insomnia and anxiety. Methaqualone-D7 is primarily used as an internal standard in analytical chemistry, particularly in toxicology and forensic science, due to its stable isotopic composition .

科学的研究の応用

Methaqualone-D7 is widely used in scientific research, particularly in:

Analytical Chemistry: As an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of methaqualone in biological samples.

Forensic Science: Used in toxicology studies to detect and quantify methaqualone and its metabolites in forensic samples.

Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of methaqualone in biological systems.

作用機序

Target of Action

Methaqualone-D7, similar to its parent compound Methaqualone, primarily targets the GABA_A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in hyperpolarization of the neuron, making it less likely to fire an action potential .

Mode of Action

Methaqualone-D7 acts as a positive allosteric modulator at the GABA_A receptors . Instead, it is proposed to act through the transmembrane β(+) / α(–) subunit interface of the receptor, possibly targeting a site overlapping with that of the general anesthetic etomidate .

Biochemical Pathways

Given its similarity to methaqualone, it is likely to enhance the effect of gaba, the primary inhibitory neurotransmitter in the brain . This enhancement leads to increased inhibitory signals in the central nervous system, resulting in sedative and muscle-relaxant effects .

Pharmacokinetics

Methaqualone is known to be rapidly absorbed and distributed in the body . It follows a two-compartment open model with a fairly rapid absorptive phase . The serum elimination curve is biexponential, consisting of a phase predominantly due to distribution and a phase predominantly due to elimination . A steady-state Methaqualone serum concentration profile is observed within the first week .

Result of Action

The activation of GABA_A receptors by Methaqualone-D7 leads to a decrease in neuronal excitability, resulting in sedative, hypnotic, and muscle relaxant effects . This can lead to a state of relaxation, sleepiness, and decreased anxiety .

生化学分析

Biochemical Properties

Methaqualone-D7 interacts with the GABA_A receptors . It acts as a positive allosteric modulator at human α1,2,3,5β2,3γ2S GABA_A receptors . It displays diverse functionalities at the α4,6β1,2,3δ GABA_A receptor subtypes .

Cellular Effects

Methaqualone-D7, similar to barbiturates, is a central nervous system depressant . It has sedative-hypnotic properties, which were first noted in the 1950s . It influences cell function by acting as a general central nervous system depressant .

Molecular Mechanism

Methaqualone-D7 does not interact with the benzodiazepine, barbiturate, or neurosteroid binding sites in the GABA_A receptor . Instead, it is proposed to act through the transmembrane β(+) / α(–) subunit interface of the receptor, possibly targeting a site overlapping with that of the general anesthetic etomidate .

Temporal Effects in Laboratory Settings

It is known that the major biotransformation of methaqualone under therapeutic conditions occurs through benzylic and para-hydroxylation of the o-tolyl moiety .

Dosage Effects in Animal Models

It is known that methaqualone, which Methaqualone-D7 is derived from, was used effectively for longer periods of time than barbiturates .

Metabolic Pathways

Methaqualone-D7 is involved in the metabolic pathways that include benzylic and para-hydroxylation of the o-tolyl moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methaqualone typically involves the condensation of anthranilic acid with o-toluidine in the presence of acetic acid or acetic anhydride. The reaction is catalyzed by polyphosphoric acid, which helps in the removal of water, leading to the formation of methaqualone . For methaqualone-D7, deuterated reagents are used to incorporate deuterium atoms into the final product.

Industrial Production Methods: Industrial production of methaqualone-D7 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic composition of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in methaqualone-D7 .

化学反応の分析

Types of Reactions: Methaqualone-D7 undergoes various chemical reactions, including:

Oxidation: Methaqualone can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert methaqualone to its corresponding amine derivatives.

Substitution: Methaqualone can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and halogenated analogs .

類似化合物との比較

Mecloqualone: An analog of methaqualone with similar sedative-hypnotic properties but a shorter duration of action.

Methoxyqualone: Another analog with similar potency and duration of action as methaqualone.

Cl-PPQ (Chloro-Phenyl-Quinazolinone): A potent analog with enhanced pharmacological properties.

Uniqueness: Methaqualone-D7 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its stable isotopic composition allows for accurate quantification and analysis in various scientific applications .

生物活性

Methaqualone-D7, a deuterated analog of methaqualone, is primarily utilized in pharmacokinetic studies as an internal standard due to its unique isotopic labeling. This article explores the biological activity of Methaqualone-D7, focusing on its pharmacokinetics, metabolic stability, and potential therapeutic implications.

Chemical Profile

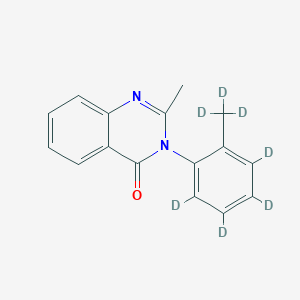

- Chemical Name : Methaqualone-D7

- CAS Number : 136765-41-8

- Molecular Formula : C₁₆H₁₄D₇N₂O

- Molecular Weight : 270.38 g/mol

Pharmacokinetics

Methaqualone-D7 has been studied for its pharmacokinetic properties, especially in comparison to its non-deuterated counterpart. The use of stable isotope tracers like Methaqualone-D7 allows researchers to assess drug bioavailability and metabolic pathways without the interference of endogenous compounds.

Key Findings

- Metabolic Stability : Studies indicate that Methaqualone-D7 exhibits comparable metabolic stability to its parent compound. In vitro experiments using rat liver microsomes showed that both compounds maintained similar degradation profiles over time .

- Bioavailability Assessment : The bioavailability of Methaqualone-D7 was assessed using a stable isotope method, revealing that the kinetic isotope effect was negligible. This suggests that deuteration does not significantly alter the pharmacokinetic behavior of the compound .

- Plasma Concentration Dynamics : Following intravenous administration, Methaqualone-D7 demonstrated a predictable plasma concentration-time profile, which is crucial for understanding its therapeutic window and dosing regimens .

Case Studies

Several studies have utilized Methaqualone-D7 to investigate various aspects of drug absorption and metabolism:

- Study on Drug Absorption : A study involving the oral administration of HGR4113 (a related compound) alongside Methaqualone-D7 demonstrated that the presence of deuterated compounds could aid in elucidating absorption mechanisms in the gastrointestinal tract. The results indicated that deuterated drugs could provide insights into solubility and permeability profiles under varying pH conditions .

- Pharmacogenetic Implications : Research has also explored how genetic polymorphisms in drug transporters (e.g., ABCB1) affect the pharmacokinetics of methaqualone derivatives, including Methaqualone-D7. Variability in transporter activity can lead to differences in drug absorption and efficacy among individuals .

Biological Activity Overview

The biological activity of Methaqualone-D7 is closely linked to its ability to modulate neurotransmitter systems, particularly GABAergic pathways:

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Weight | 270.38 g/mol |

| CAS Number | 136765-41-8 |

| Metabolic Stability | Comparable to methaqualone |

| Kinetic Isotope Effect | Negligible |

| Plasma Half-life | To be determined |

特性

IUPAC Name |

2-methyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,3D,6D,7D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYCTXHKTXCGPB-ZMMMWQAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=NC3=CC=CC=C3C2=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584451 | |

| Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-41-8 | |

| Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。